molecular formula C27H28FN5O B2855655 2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide CAS No. 1172912-49-0

2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2855655
CAS No.: 1172912-49-0
M. Wt: 457.553
InChI Key: UVEQPJZQFNPGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide features a benzodiazolylmethyl group attached to a piperazine ring, which is further linked to an N-(2-fluorophenyl)acetamide moiety. This structure combines three key pharmacophoric elements:

  • Piperazine ring: Enhances solubility and conformational flexibility.
  • N-(2-fluorophenyl)acetamide: Introduces electron-withdrawing effects and hydrophobic interactions.

Properties

IUPAC Name

2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN5O/c28-22-10-4-5-11-23(22)30-27(34)20-32-16-14-31(15-17-32)19-26-29-24-12-6-7-13-25(24)33(26)18-21-8-2-1-3-9-21/h1-13H,14-20H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEQPJZQFNPGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)CC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Moiety: This can be achieved by the cyclization of o-phenylenediamine with benzyl chloride under acidic conditions.

    Attachment of the Piperazine Ring: The benzodiazole intermediate is then reacted with piperazine in the presence of a suitable base such as potassium carbonate.

    Introduction of the Fluorophenyl Group: The final step involves the acylation of the piperazine derivative with 2-fluorophenylacetyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzodiazole N-oxides, while reduction can lead to the formation of piperazine derivatives with reduced nitrogen atoms.

Scientific Research Applications

2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being explored for its potential therapeutic applications, including as an anticancer agent and as a treatment for neurological disorders.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule:

Piperazine-Acetamide Derivatives
  • Compound 16 ():

    • Structure: N-(2-fluorophenyl)-2-[4-((2-fluorophenyl)sulfonyl)piperazin-1-yl]acetamide.
    • Differences: Replaces the benzodiazolylmethyl group with a sulfonyl-fluorophenyl moiety.
    • Synthesis: Purified via flash chromatography (53% yield) .
    • Properties: White solid; NMR data (δ 9.20 ppm for NH) suggests strong hydrogen bonding.
  • 899713-87-2 ():

    • Structure: 2-[4-(2,6-difluorobenzyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide.
    • Differences: Substitutes benzodiazolylmethyl with 2,6-difluorobenzyl.
    • Implications: Increased fluorination may enhance metabolic stability but reduce bulkiness.
Heterocyclic Modifications
  • Y206-6783 ():

    • Structure: N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide.
    • Differences: Replaces benzodiazole with benzothiadiazole; fluorophenyl directly attached to piperazine.
    • Molecular Weight: 371.43 g/mol, lighter than the target compound due to sulfur substitution .
  • BZ-I (): Structure: N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide. Differences: Benzothiazole core and furanoyl-piperazine substituent. Synthesis: Potassium carbonate-mediated coupling in DMF .
Triazole-Linked Compounds ()
  • 9a–9e: Contain phenoxymethyl-triazole linkers instead of benzodiazolylmethyl. Example: 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide). Key Data: Melting point 282–283°C; validated via NMR and elemental analysis .
Table 1: Comparative Physicochemical Data
Compound ID/Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~495 (estimated) N/A Benzodiazolylmethyl, 2-fluorophenyl
899713-87-2 () ~405 (estimated) N/A 2,6-Difluorobenzyl
Y206-6783 () 371.43 N/A Benzothiadiazole, 2-fluorophenyl
9c () ~550 (estimated) 282–283 Bromophenyl-thiazole, triazole
BZ-I () ~430 (estimated) N/A Benzothiazole, furanoyl-piperazine

Biological Activity

The compound 2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide (CAS No. 2097866-17-4) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological profiles, and relevant case studies.

PropertyValue
Molecular FormulaC27H35N5O5
Molecular Weight509.6 g/mol
StructureChemical Structure

The compound acts primarily as a positive allosteric modulator (PAM) of the GABA-A receptor, particularly targeting the α1β2γ2 subpopulation. This mechanism is significant as it offers a novel approach to modulating neurotransmission in the central nervous system (CNS), potentially providing therapeutic benefits for various neurological disorders such as anxiety and epilepsy .

Key Findings from Research Studies

  • GABA-A Receptor Modulation : The compound enhances the activity of GABA-A receptors by binding to an allosteric site, which increases the efficacy of GABA, the primary inhibitory neurotransmitter in the brain. This modulation can lead to increased inhibitory signaling, which may alleviate symptoms associated with hyperexcitability in neurological conditions .
  • Metabolic Stability : Studies indicate that this compound exhibits improved metabolic stability compared to other known PAMs like alpidem. In human liver microsome studies, it was shown that a significant percentage of the parent compound remained unmetabolized after incubation, suggesting reduced hepatotoxicity and a favorable pharmacokinetic profile .
  • Neuroprotective Effects : In vivo studies have demonstrated neuroprotective effects against excitotoxicity in animal models. The compound's ability to modulate GABA-A receptors may contribute to its protective effects on neuronal cells during pathological conditions .

Anticancer Activity

Recent investigations have explored the compound's potential as an anticancer agent. Preliminary data suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against both gram-positive and gram-negative bacteria. The benzodiazole moiety is hypothesized to play a crucial role in its antimicrobial efficacy by disrupting bacterial cell membranes.

Case Studies

  • Neuropharmacological Study : A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors measured by elevated plus maze tests. The results indicated that the compound effectively enhances GABAergic transmission, leading to anxiolytic effects without the sedative side effects commonly associated with traditional benzodiazepines .
  • Cancer Cell Line Evaluation : In vitro assays using human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, particularly in breast and prostate cancer cells. Mechanistic studies indicated that this effect was mediated through apoptosis pathways involving caspase activation and PARP cleavage .

Q & A

Q. What are the critical steps and analytical techniques for synthesizing this compound with high purity?

The synthesis typically involves multi-step reactions, including amide bond formation, alkylation of the piperazine ring, and benzodiazole functionalization. Key considerations include:

  • Reaction monitoring : Thin-layer chromatography (TLC) to track intermediate formation .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the final product .
  • Structural confirmation : Nuclear Magnetic Resonance (NMR) for proton/carbon assignments, Mass Spectrometry (MS) for molecular weight verification, and Infrared (IR) spectroscopy for functional group analysis .

Table 1: Key Characterization Techniques

TechniquePurposeExample DataReference
¹H/¹³C NMR Assign proton/carbon environmentsδ 7.2–7.8 ppm (aromatic protons), δ 3.5–4.2 ppm (piperazine CH₂)
HRMS Confirm molecular formula[M+H]⁺ m/z calculated for C₂₈H₂₈FN₅O: 486.2301

Q. How do the benzodiazole and fluorophenyl moieties influence this compound’s physicochemical properties?

  • The benzodiazole group enhances π-π stacking interactions with biological targets, while the 2-fluorophenyl moiety increases lipophilicity, improving membrane permeability .
  • Methodological validation : LogP calculations (e.g., HPLC-derived retention times) and solubility assays in polar/nonpolar solvents .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?

Discrepancies may arise from metabolic instability or off-target effects. Strategies include:

  • Metabolic profiling : LC-MS/MS to identify metabolites in plasma or liver microsomes .
  • Target engagement assays : Radioligand binding studies to confirm direct interaction with proposed targets (e.g., kinases, GPCRs) .
  • Dose-response optimization : Adjusting dosing regimens to account for pharmacokinetic variability .

Q. What strategies optimize reaction yields during piperazine-alkylation steps?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity of the piperazine nitrogen .
  • Catalyst use : KI or phase-transfer catalysts accelerate alkylation under mild conditions (e.g., 50–60°C) .
  • Byproduct mitigation : Scavenger resins (e.g., polymer-bound sulfonic acid) to remove unreacted intermediates .

Q. How can computational methods guide SAR studies for this compound?

  • Molecular docking : Predict binding poses against targets like serotonin receptors or bacterial enzymes using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine position) with antimicrobial IC₅₀ values .
  • Validation : Compare computational predictions with experimental IC₅₀ data from enzyme inhibition assays .

Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?

  • 2D NMR : NOESY or ROESY to detect spatial proximity between protons (e.g., piperazine CH₂ and benzodiazole groups) .
  • X-ray crystallography : Definitive confirmation of crystal structure and stereochemistry .
  • ECD spectroscopy : Compare experimental vs. simulated electronic circular dichroism spectra for chiral centers .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC₅₀ values across studies?

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Statistical rigor : Apply ANOVA or t-tests to evaluate significance of replicate data .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., piperazine-containing acetamides) .

Methodological Resources

  • Synthetic protocols : Multi-step procedures from , and 19 .
  • Bioactivity validation : Enzyme-linked immunosorbent assays (ELISAs) and murine infection models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.